molecular formula C12H17NO3 B11882799 2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester CAS No. 78956-69-1

2,4-Dimethyl-5-(1-oxopropyl)1H-pyrrole-3-carboxylic acid ethyl ester

Cat. No.: B11882799
CAS No.: 78956-69-1
M. Wt: 223.27 g/mol
InChI Key: NQOVWEMYSAIOBA-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate is a synthetic organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl propionylacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate may involve large-scale batch or continuous processes. The starting materials are mixed in precise stoichiometric ratios, and the reaction is conducted in a reactor equipped with temperature and pressure control systems. The product is then isolated and purified using techniques such as distillation, crystallization, or extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2,4-dimethyl-5-propionyl-1H-pyrrole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

78956-69-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-propanoyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H17NO3/c1-5-9(14)11-7(3)10(8(4)13-11)12(15)16-6-2/h13H,5-6H2,1-4H3

InChI Key

NQOVWEMYSAIOBA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(N1)C)C(=O)OCC)C

Origin of Product

United States

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